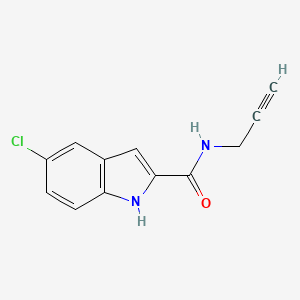
2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex compound belonging to the class of imidazole derivatives. These compounds are known for their diverse chemical properties and significant roles in various chemical and biological processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step procedures starting from basic organic substrates. A common synthetic route includes the following steps:
Formation of the Imidazole Ring: : This involves the condensation of an aldehyde with an amine and a dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: : Introducing the nitrophenyl and trifluoromethylphenyl groups into the imidazole ring via nucleophilic aromatic substitution.
Thioacetamide Coupling: : Finally, the thioacetamide group is introduced via a thiolation reaction, often using reagents like thioacetic acid or its derivatives.
Industrial Production Methods: While industrial production specifics can vary, large-scale synthesis generally mirrors laboratory methods, scaled up with optimizations for yield and purity. These optimizations include the use of more efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the thioacetamide moiety, leading to sulfoxide or sulfone derivatives.
Reduction: : The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: : The aromatic rings, especially the nitrophenyl and trifluoromethylphenyl groups, can participate in electrophilic and nucleophilic substitution reactions.
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Catalysts such as palladium on carbon or platinum.
Substitution: : Common reagents include halogens for electrophilic aromatic substitution and nucleophiles such as hydroxide ions.
Major Products: Major products from these reactions include various derivatives where the functional groups on the aromatic rings have been modified, such as amine derivatives from nitro reduction or sulfone derivatives from oxidation.
科学的研究の応用
Chemistry: In chemistry, 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is studied for its potential as a ligand in coordination chemistry and its reactivity patterns which can be used to synthesize other novel compounds.
Biology: Biologically, imidazole derivatives have shown promise in various applications due to their biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: In medicine, research is ongoing to explore its potential as a therapeutic agent, particularly focusing on its interactions with specific biological targets and its pharmacokinetic properties.
Industry: Industrially, this compound's derivatives can be used in materials science for developing advanced materials with specific properties such as fluorescence, conductivity, or catalytic activity.
作用機序
The compound's effects are exerted primarily through its interactions with molecular targets such as enzymes, receptors, and other proteins. It may act by binding to the active sites of enzymes, inhibiting their activity, or by modulating receptor functions, thereby altering cellular signaling pathways.
類似化合物との比較
Compared to other imidazole derivatives, 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the combination of its nitrophenyl and trifluoromethylphenyl groups, which impart distinct electronic and steric properties. Similar compounds include:
2-(2-phenyl-1H-imidazol-2-ylthio)acetamide
2-(5-(4-nitrophenyl)-1H-imidazol-2-ylthio)acetamide
2-(5-(3-chlorophenyl)-1H-imidazol-2-ylthio)acetamide
Each of these compounds has slight variations in their substituent groups, leading to differences in their reactivity and biological activity.
特性
IUPAC Name |
2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O3S/c19-18(20,21)12-4-2-5-13(8-12)24-15(9-23-17(24)29-10-16(22)26)11-3-1-6-14(7-11)25(27)28/h1-9H,10H2,(H2,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPXRFDWCYXSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2899961.png)


![N4-(3-methoxyphenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2899965.png)
![2-chloro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]propanamide](/img/structure/B2899966.png)

![1-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-3-cyclopropylurea](/img/structure/B2899969.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2899971.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2899977.png)




